Minimum Alkyl Chain Length for Intramolecular C–H···π Interactions in Crystal Packing
Systematic X-ray crystallographic studies of 2,7-dibromo-9,9′-dialkylfluorenes reveal that intramolecular Cβ–H···π interactions are observed only in derivatives with side chains equal to or longer than ethyl [1]. The methyl analog (2,7-dibromo-9,9-dimethylfluorene) lacks these stabilizing interactions, leading to a fundamentally different crystal packing arrangement [1].
| Evidence Dimension | Presence of intramolecular Cβ–H···π interactions in crystal structure |
|---|---|
| Target Compound Data | Intramolecular C–H···C distances of 2.668–2.767 Å, significantly shorter than the van der Waals radii sum (2.9 Å), confirming Cβ–H···π interactions [1] |
| Comparator Or Baseline | 2,7-Dibromo-9,9-dimethylfluorene (methyl analog): No such intramolecular interactions observed [1] |
| Quantified Difference | C–H···C contact distances: 2.668–2.767 Å vs. >2.9 Å (vdW sum) or absent; ethyl derivative exhibits quantifiable intramolecular stabilization absent in methyl analog [1] |
| Conditions | Single-crystal X-ray diffraction analysis; B3LYP/6-31G(d) DFT calculations [1] |
Why This Matters
This structural feature directly influences polymer chain conformation and solid-state morphology, impacting charge transport and luminescence properties in thin-film devices.
- [1] Suzuki, N., et al. (2016). Investigation of the Intra-CH/π Interaction in Dibromo-9,9′-dialkylfluorenes. Crystal Growth & Design, 16(11), 6351–6359. https://doi.org/10.1021/acs.cgd.6b01290 View Source
